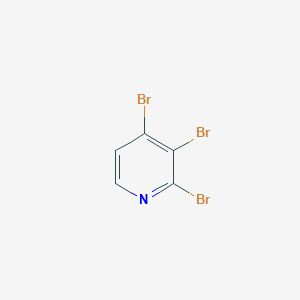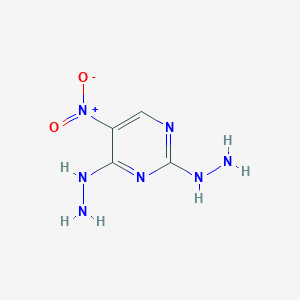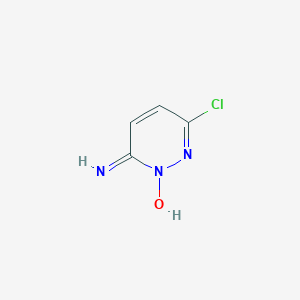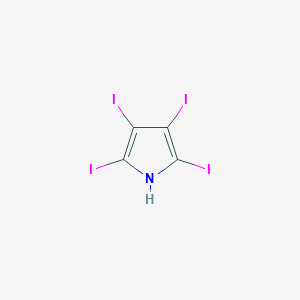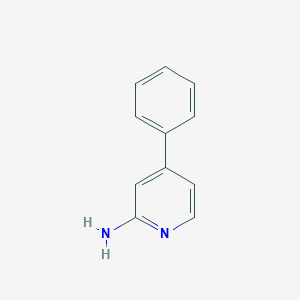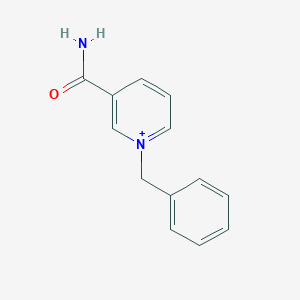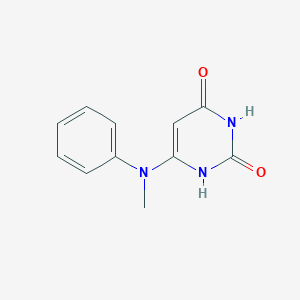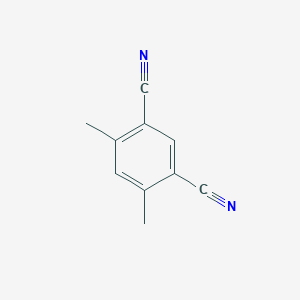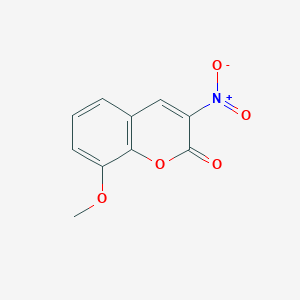
2H-1-Benzopyran-2-one, 8-methoxy-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 8-methoxy-3-nitro-, also known as coumarin derivative, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- varies depending on its application. In medicine, it has been reported to inhibit the activity of various enzymes, including thrombin and cyclooxygenase-2, which are involved in blood coagulation and inflammation, respectively. In agriculture, it has been found to disrupt the growth and development of insects and fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- also vary depending on its application. In medicine, it has been shown to reduce blood coagulation and inflammation, and to induce apoptosis in cancer cells. In agriculture, it has been found to cause mortality and growth inhibition in insects and fungi. In industry, it has been used as a fluorescent probe due to its ability to emit fluorescence when exposed to ultraviolet light.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- in lab experiments include its high purity and yield, and its diverse range of potential applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro-. In medicine, further studies are needed to determine its potential as a therapeutic agent for various diseases, including cancer, thrombosis, and inflammation. In agriculture, more research is needed to determine its effectiveness as an insecticide and fungicide, and to develop safer and more sustainable alternatives to conventional pesticides. In industry, further studies are needed to explore its potential as a fluorescent probe and as a precursor for the synthesis of other compounds. Additionally, more studies are needed to determine its potential toxicity and environmental impact.
Conclusion
In conclusion, 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- is a versatile chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations, and to develop safer and more effective applications.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- can be achieved through various methods, including the reaction of 4-hydroxy2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- with nitric acid and sulfuric acid, the reaction of 8-methoxysalicylic acid with acetic anhydride and nitric acid, and the reaction of 8-methoxy-2H-chromen-2-one with nitric acid and sulfuric acid. These methods have been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been found to exhibit anticoagulant, anti-inflammatory, and anticancer properties. In agriculture, it has been reported to have insecticidal and antifungal activities. In industry, it has been used as a fluorescent probe and a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
88184-83-2 |
|---|---|
Formule moléculaire |
C10H7NO5 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
8-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-8-4-2-3-6-5-7(11(13)14)10(12)16-9(6)8/h2-5H,1H3 |
Clé InChI |
QNUXDVHLEIGXAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




